molecular formula C17H19Cl2FN4O3S B10936940 N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)piperidine-4-carboxamide

N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B10936940
M. Wt: 449.3 g/mol
InChI Key: ODCPXQZHQRRAPU-UHFFFAOYSA-N
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Description

N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a piperidine ring, and multiple halogen substituents, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

    Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using 2-chloro-6-fluorobenzyl chloride.

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the sulfonyl group: The sulfonyl group can be introduced via a sulfonylation reaction using a sulfonyl chloride reagent.

    Final coupling: The final coupling step involves the reaction of the pyrazole and piperidine intermediates to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The halogen substituents on the benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A compound with a similar structure but different functional groups.

    2-Chloro-6-fluorobenzyl chloride: A precursor used in the synthesis of the target compound.

Uniqueness

N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)piperidine-4-carboxamide is unique due to its combination of a pyrazole ring, a piperidine ring, and multiple halogen substituents

Properties

Molecular Formula

C17H19Cl2FN4O3S

Molecular Weight

449.3 g/mol

IUPAC Name

N-[4-chloro-1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-1-methylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C17H19Cl2FN4O3S/c1-28(26,27)24-7-5-11(6-8-24)17(25)21-16-14(19)10-23(22-16)9-12-13(18)3-2-4-15(12)20/h2-4,10-11H,5-9H2,1H3,(H,21,22,25)

InChI Key

ODCPXQZHQRRAPU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN(C=C2Cl)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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